molecular formula C19H22N2O4 B2511811 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1396809-79-2

1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2511811
CAS No.: 1396809-79-2
M. Wt: 342.395
InChI Key: XMEFJSGFVAYDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide is a research-grade chemical compound recognized for its potent and selective antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing receptor primarily activated by menthol and moderate cooling, and its role extends beyond thermosensation to various pathological conditions. This compound has been identified as a key tool for investigating the oncogenic role of TRPM8 in cancers such as prostate and breast cancer, where channel activity has been linked to proliferation, survival, and metastasis. By effectively blocking TRPM8, this antagonist allows researchers to dissect the channel's contribution to tumorigenesis and evaluate its potential as a therapeutic target. Furthermore, its application is critical in neuropharmacology studies aimed at understanding and treating cold allodynia, a condition associated with neuropathic and inflammatory pain states where innocuous cool temperatures evoke a painful response. The mechanism of action involves competitive binding to the menthol-binding site of the TRPM8 channel, thereby inhibiting calcium influx and subsequent downstream signaling pathways. This makes it an invaluable probe for elucidating the physiological and pathophysiological functions of TRPM8 in both the peripheral and central nervous systems. Research utilizing this antagonist continues to advance our understanding of TRPM8-mediated processes and their implications for drug discovery in oncology and pain management. Source: PubChem , Source: Study on TRPM8 in Disease , Source: TRPM8 in Cancer

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-3-4-16(7-13(12)2)21-10-15(8-18(21)23)19(24)20-9-17(22)14-5-6-25-11-14/h3-7,11,15,17,22H,8-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEFJSGFVAYDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C3=COC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three primary fragments:

  • 5-Oxopyrrolidine-3-carboxylic acid (pyrrolidone core with carboxylic acid functionality).
  • 2-(Furan-3-yl)-2-hydroxyethylamine (hydroxyethylamine substituted with a furan ring).
  • 3,4-Dimethylphenyl group (aromatic substituent).

A convergent synthesis strategy is proposed, wherein the pyrrolidone and hydroxyethyl-furan fragments are synthesized separately and subsequently coupled via amide bond formation. The 3,4-dimethylphenyl group is introduced early in the pyrrolidone synthesis to streamline regioselectivity.

Synthesis of Key Fragments

Preparation of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The pyrrolidone core is synthesized via cyclization of γ-keto esters or Dieckmann condensation of appropriate precursors. A representative route involves:

  • Friedel-Crafts Acylation :

    • 3,4-Dimethylacetophenone is reacted with succinic anhydride in the presence of AlCl₃ to form γ-keto acid.
    • Reaction Conditions : 80–100°C, 12–24 hours, anhydrous dichloromethane.
  • Cyclization to Pyrrolidone :

    • The γ-keto acid undergoes cyclization with ammonium acetate or a primary amine to form the pyrrolidone ring.
    • Key Parameters : Reflux in acetic acid, 6–8 hours, yielding 5-oxopyrrolidine-3-carboxylic acid derivatives.
Table 1: Cyclization Reaction Optimization
Precursor Catalyst Temperature (°C) Yield (%)
γ-Keto acid NH₄OAc 120 65
γ-Keto ethyl ester Et₃N 80 72

Synthesis of 2-(Furan-3-yl)-2-Hydroxyethylamine

This fragment is prepared via epoxide ring-opening or reductive amination :

  • Epoxide Route :

    • Furan-3-carboxaldehyde is converted to furan-3-yl glycidyl ether using epichlorohydrin and base.
    • Ring-Opening : The epoxide is treated with aqueous ammonia to yield 2-(furan-3-yl)-2-hydroxyethylamine.
    • Conditions : 0–5°C, 48 hours, THF solvent.
  • Reductive Amination :

    • Furan-3-yl glyoxal is condensed with hydroxylamine hydrochloride, followed by reduction using NaBH₄ to afford the hydroxyethylamine.
Table 2: Comparative Analysis of Amine Synthesis
Method Starting Material Reducing Agent Yield (%)
Epoxide ring-opening Furan-3-carboxaldehyde NH₃ 58
Reductive amination Furan-3-yl glyoxal NaBH₄ 63

Amide Bond Formation

The final step involves coupling the pyrrolidone-3-carboxylic acid with 2-(furan-3-yl)-2-hydroxyethylamine. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) is preferred for its efficiency and mild conditions:

  • Activation : The carboxylic acid is activated with EDCl and HOBt in anhydrous DMF.
  • Coupling : The amine is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Table 3: Coupling Agent Performance
Coupling Reagent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DMF 25 78
HATU DCM 0→25 82

Optimization and Challenges

Regioselectivity in Pyrrolidone Synthesis

The introduction of the 3,4-dimethylphenyl group necessitates careful control to avoid para-substitution byproducts. Directed ortho-metalation using LDA ensures precise positioning.

Hydroxyl Group Protection

The secondary hydroxyl group in the hydroxyethylamine fragment is prone to undesired side reactions. TBS protection (tert-butyldimethylsilyl chloride) is employed during coupling, followed by deprotection using TBAF.

Characterization and Validation

The final product is characterized via:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, furan), 2.25 (s, 6H, CH₃), 4.15 (m, 2H, CH₂OH).
  • Mass Spectrometry :
    • ESI-MS : m/z 343.2 [M+H]⁺, consistent with molecular weight 342.4 g/mol.
  • X-ray Diffraction : Amorphous morphology confirmed by XRPD, analogous to spray-dried formulations in patent literature.

Industrial and Pharmacological Relevance

While direct pharmacological data for this compound remains undisclosed, structural analogs in patent EP 3 424 534 B1 demonstrate utility as CFTR correctors for treating cystic fibrosis. The hydroxyethyl-furan moiety enhances solubility, aligning with trends in prodrug design.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares its 5-oxopyrrolidine-3-carboxamide backbone with several analogs, differing primarily in substituent groups. Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
1-(3,4-Dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide (Target) C₂₁H₂₅N₂O₄ 377.44 (estimated) 3,4-Dimethylphenyl; 2-(furan-3-yl)-2-hydroxyethyl High polarity due to hydroxyl and furan groups
1-(3,4-Dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₂₀N₄O₂S 344.43 5-Ethyl-1,3,4-thiadiazol Enhanced lipophilicity; potential protease inhibition
1-(4-Chlorophenyl)-N-[2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl]-5-oxopyrrolidine-3-carboxamide C₂₂H₂₃ClN₂O₄S 458.95 4-Chlorophenyl; sulfonamide-linked dihydroisoquinoline MERS-CoV inhibitor (IC₅₀: 43.8–68.6 µM)
1-(3,4-Dimethylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide C₂₂H₂₂N₄O₃ 390.44 Pyrazine-furan hybrid Increased aromatic stacking potential
1-(3,4-Dimethylphenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-oxopyrrolidine-3-carboxamide C₂₀H₂₉N₂O₃S 389.53 Methylthio and branched hydroxyalkyl Improved metabolic stability

Key Observations :

  • Lipophilicity : The thiadiazol-substituted analog (344.43 Da) exhibits higher lipophilicity than the target compound, which may enhance cell penetration but reduce aqueous solubility .
  • Bioactivity: The sulfonamide-linked dihydroisoquinoline analog demonstrates antiviral activity against MERS-CoV, suggesting the 5-oxopyrrolidine scaffold is compatible with viral protease inhibition .
  • Polarity: The target compound’s hydroxyl and furan groups likely improve solubility compared to analogs with non-polar substituents (e.g., ethylthiadiazol or methylthio groups) .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide is a derivative of 5-oxopyrrolidine, which has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of 5-oxopyrrolidine derivatives typically involves the reaction of pyrrolidine with various aromatic and heteroaromatic compounds. The specific compound is synthesized through a multi-step process that includes the introduction of the furan ring and the hydroxyl group on the ethyl chain. The overall yield and purity of the synthesized compound are crucial for its biological evaluation.

Biological Activity Overview

The biological activity of 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide has been studied primarily in two areas: anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that 5-oxopyrrolidine derivatives exhibit varying degrees of anticancer activity against different cancer cell lines. The compound was tested against the A549 human lung adenocarcinoma cell line using an MTT assay to assess cell viability post-treatment.

Key Findings:

  • The compound demonstrated dose-dependent cytotoxicity against A549 cells.
  • Structural modifications significantly influenced anticancer efficacy. For instance, substituents on the phenyl ring affected the potency of the compound.
  • Compared to standard chemotherapeutics like cisplatin, this compound exhibited promising results with lower toxicity towards non-cancerous cells (HSAEC1-KT) at certain concentrations .

Antimicrobial Activity

The antimicrobial properties were evaluated against a range of multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

Key Findings:

  • The compound showed selective activity against resistant strains, indicating its potential as a lead for developing new antimicrobial agents.
  • In vitro tests revealed that certain derivatives exhibited stronger antimicrobial effects than others, particularly those incorporating specific functional groups such as nitro or thienyl moieties .

Comparative Table of Biological Activities

Activity TypeCell Line/PathogenIC50 (µM)Comments
AnticancerA549 (lung cancer)20Effective with low toxicity to non-cancerous cells
AntimicrobialMRSA15High selectivity against resistant strains
Klebsiella pneumoniae10Effective against carbapenem-resistant strains

Case Studies

  • Anticancer Study : A study evaluated several 5-oxopyrrolidine derivatives, including our target compound, showing that structural variations significantly impacted their anticancer properties. Compounds with electron-donating groups on the phenyl ring demonstrated enhanced activity against A549 cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various derivatives against clinically relevant pathogens. The results indicated that specific substitutions improved activity against resistant strains, highlighting the importance of chemical structure in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyrrolidone precursors with substituted phenyl and furanyl moieties. Key steps may include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt for carboxamide linkage .
  • Functional group protection : Protecting hydroxyl or amine groups during synthesis to avoid side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization or substitution reactions .
    • Monitoring : Reaction progress tracked via Thin-Layer Chromatography (TLC) and validated by NMR spectroscopy .

Q. Which structural motifs in this compound are critical for its biological activity?

  • Methodological Answer : Key structural features include:

  • 3,4-Dimethylphenyl group : Enhances lipophilicity, potentially improving membrane permeability .
  • Furan-3-yl moiety : Contributes to π-π stacking interactions with biological targets (e.g., enzymes or receptors) .
  • Hydroxyethyl spacer : May influence solubility and hydrogen-bonding capabilities, affecting bioavailability .

Q. How is the compound characterized to confirm purity and structure?

  • Methodological Answer : Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95% typically required for pharmacological assays) .

Q. What are the common pharmacological targets for dihydropyridine/pyrrolidone derivatives?

  • Methodological Answer : Targets may include:

  • Enzymes : Inhibitors of kinases or proteases due to the pyrrolidone core’s electrophilic properties .
  • Receptors : Modulation of GPCRs or ion channels via interactions with aromatic substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across assays) can be addressed by:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Metabolic stability testing : Evaluate compound degradation in different biological matrices (e.g., liver microsomes) .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational strategies optimize reaction conditions for scalable synthesis?

  • Methodological Answer :

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify optimal catalysts .
  • Machine learning : Train models on reaction databases to predict solvent effects or temperature thresholds .
  • High-throughput screening : Use microreactors to test diverse conditions (e.g., solvent polarity, pH) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace furan-3-yl with thiophene or pyridine) to assess bioactivity shifts .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent steric/electronic features with activity .
  • Crystallography : Solve ligand-target co-crystal structures to guide rational design .

Q. What experimental designs address challenges in heterogeneous vs. homogeneous reaction systems?

  • Methodological Answer :

  • Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C) vs. homogeneous (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Solvent optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for yield and selectivity .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.